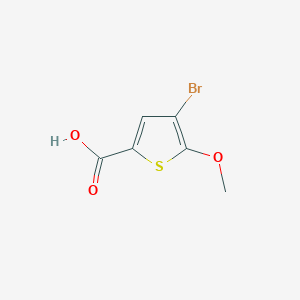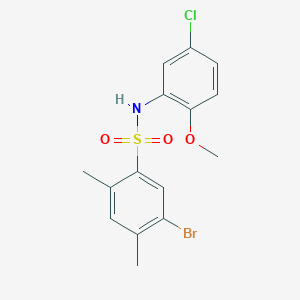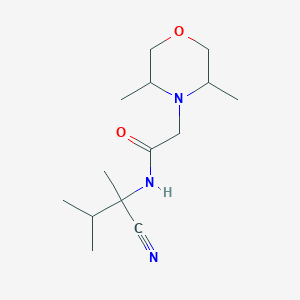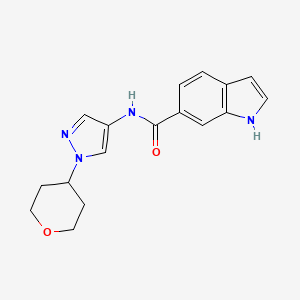![molecular formula C21H18N2O2 B2372207 N1-([1,1'-Biphenyl]-2-yl)-N2-benzyloxalamid CAS No. 1909333-78-3](/img/structure/B2372207.png)
N1-([1,1'-Biphenyl]-2-yl)-N2-benzyloxalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanediamide, N1-[1,1’-biphenyl]-2-yl-N2-(phenylmethyl)-, also known as N1,N2-di([1,1’-biphenyl]-2-yl)oxalamide, is a chemical compound with the molecular formula C26H20N2O2 . It has a molecular weight of 392.46 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C26H20N2O2/c29-25(27-23-17-9-7-15-21(23)19-11-3-1-4-12-19)26(30)28-24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere . .Wissenschaftliche Forschungsanwendungen
1. Vorhersage der Ladungsmobilität in amorphen organischen Materialien Diese Verbindung wurde auf ihr Potenzial zur Vorhersage der Ladungsmobilität in amorphen organischen Materialien untersucht . Die Ergebnisse dieser Studien geben Aufschluss darüber, welche Faktoren gesteuert werden sollten, um Materialien mit höherer (oder niedrigerer) Ladungs-(Loch-)Mobilität zu entwickeln, und was erforderlich ist, um die Genauigkeit von Mobilitätsvorhersagen in amorphen organischen Materialien zu verbessern .
2. Synthese von Schiff-Basen und Metallkomplexen „N1-([1,1’-Biphenyl]-2-yl)-N2-benzyloxalamid“ wurde bei der Synthese neuer symmetrischer Schiff-Basen verwendet . Diese Schiff-Basen wurden dann mit Kupfer-, Eisen- und Zinkacetat umgesetzt, wodurch die entsprechenden Komplexe entstanden . Die biomedizinischen Anwendungen dieser Schiff-Basen und ihrer Komplexe wurden als Antikrebs- oder antimikrobielle Mittel untersucht .
Chemosensor für biologische Systeme
Eine Biphenyl-Salicylhydrazon-Schiff-Base, die aus dieser Verbindung abgeleitet werden kann, hat sich als vielversprechendes analytisches Werkzeug für den Nachweis von Kupferionen erwiesen . Diese Verbindung mit geringer Toxizität zeigte eine hervorragende Zellpermeation und ist ein hochspezifischer Chemosensor für biologische Systeme .
Safety and Hazards
The compound is classified as dangerous, with hazard statements H302-H319-H372-H410 . This means it is harmful if swallowed, causes serious eye irritation, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long lasting effects . Precautionary measures include avoiding release to the environment and seeking special instructions before use .
Wirkmechanismus
Target of Action
N1-([1,1’-Biphenyl]-2-yl)-N2-benzyloxalamide, also known as Ethanediamide, N1-[1,1’-biphenyl]-2-yl-N2-(phenylmethyl)- or N-benzyl-N’-(2-phenylphenyl)oxamide, primarily targets the PD-1 checkpoint pathway in cancer immunotherapy . This pathway plays a crucial role in the immune system’s ability to fight cancer.
Mode of Action
The compound interacts with its targets by inhibiting the PD-1 checkpoint pathway. This inhibition allows the immune system to recognize and attack cancer cells more effectively . The interaction of N1-([1,1’-Biphenyl]-2-yl)-N2-benzyloxalamide with its targets results in changes that enhance the body’s immune response against cancer.
Biochemical Pathways
N1-([1,1’-Biphenyl]-2-yl)-N2-benzyloxalamide affects the PD-1 pathway, which is a key biochemical pathway in cancer immunotherapy . The compound’s action on this pathway leads to downstream effects that enhance the immune system’s ability to fight cancer. The compound’s action also involves the degradation of biphenyl compounds, which is facilitated by enzymes such as biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .
Pharmacokinetics
The pharmacokinetics of N1-([1,1’-Biphenyl]-2-yl)-N2-benzyloxalamide involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the compound’s bioavailability, which is crucial for its effectiveness in cancer immunotherapy. The compound’s pharmacokinetics determines the onset, duration, and intensity of its effect .
Result of Action
The molecular and cellular effects of N1-([1,1’-Biphenyl]-2-yl)-N2-benzyloxalamide’s action involve the enhancement of the immune system’s ability to recognize and attack cancer cells . This is achieved through the inhibition of the PD-1 checkpoint pathway, which results in an increased immune response against cancer.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N1-([1,1’-Biphenyl]-2-yl)-N2-benzyloxalamide . These factors include the presence of other chemicals, temperature, pH, and the presence of other biological entities. For instance, the presence of other chemicals can affect the compound’s stability and efficacy. Temperature and pH can influence the compound’s stability and its interaction with its targets. The presence of other biological entities can affect the compound’s bioavailability and its interaction with its targets.
Eigenschaften
IUPAC Name |
N-benzyl-N'-(2-phenylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(22-15-16-9-3-1-4-10-16)21(25)23-19-14-8-7-13-18(19)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVRROIHVMQIEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-Fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2372128.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2372130.png)
![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2372131.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2372133.png)


![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2372141.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2372144.png)
![5-[1-(3-Fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2372146.png)
![1'-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2372147.png)
